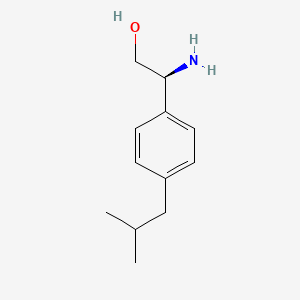

(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol

Description

(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. It is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(2S)-2-amino-2-[4-(2-methylpropyl)phenyl]ethanol |

InChI |

InChI=1S/C12H19NO/c1-9(2)7-10-3-5-11(6-4-10)12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1 |

InChI Key |

RDPNHWLNDXXQJO-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)[C@@H](CO)N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol typically involves the reduction of p-isobutylacetophenone using sodium borohydride in methanol. The reaction mixture is allowed to sit for a specified period, followed by the addition of hydrochloric acid to neutralize any unreacted sodium borohydride. The product is then extracted using petroleum ether and dried using anhydrous sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxyl and amino groups enable nucleophilic substitution or condensation reactions. Key observations include:

-

Esterification with carboxylic acids under Mitsunobu conditions (DIAD/PPh<sub>3</sub>) yields amino acid esters, retaining stereochemistry at the chiral center.

-

Acylation with acetyl chloride in THF produces N-acetyl derivatives, with reaction rates influenced by the steric bulk of the isobutylphenyl group.

| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Esterification | DIAD, PPh<sub>3</sub>, RCOOH, 0°C → RT | 78–85 | >95% retention of (S)-configuration |

| Acylation | AcCl, Et<sub>3</sub>N, THF, 24 h | 92 | Exclusive N-acylation |

Reduction and Hydrogenation

The compound participates in catalytic hydrogenation and hydride-mediated reductions:

-

Hydrogenation of ketone precursors (e.g., 4-isobutylacetophenone) using Raney nickel at 80–100°C yields the amino alcohol with >90% enantiomeric excess (ee).

-

SMEAH-mediated reduction of nitriles/amides in THF at 25°C achieves 92% selectivity for 1,2-amino alcohols over competing pathways .

Key Data:

-

Optimal conditions for nitrile reduction: 1 mol% [Ir(ppy)<sub>2</sub>dtbbpy]PF<sub>6</sub>, blue LED, 3 h .

-

Hydrodefluorination observed in α-CF<sub>3</sub> derivatives under SMEAH conditions, leading to defluorinated products .

Photoredox Decarboxylative Coupling

Visible-light-driven reactions enable C–N bond formation:

-

Irradiation with blue LEDs (455 nm) facilitates coupling with aryl amines, achieving 92% yield for 1-(4-isobutylphenyl)-2-(phenylamino)ethan-1-ol .

-

Reaction scalability demonstrated at 0.6 mmol scale with minimal catalyst loading (1 mol%) .

Mechanistic Insight:

-

Single-electron transfer (SET) generates α-amino radicals, followed by hydrogen atom transfer (HAT) to stabilize products .

Stereochemical Considerations

The chiral center at C2 governs reactivity:

-

Racemization occurs during SMEAH reductions at elevated temperatures (>50°C), reducing ee from 98% to 86% .

-

Steric effects : The isobutyl group impedes nucleophilic attack at the β-carbon, favoring α-functionalization.

Biochemical Interactions

In pharmaceutical contexts, the compound modulates enzyme activity:

-

Cyclooxygenase (COX) inhibition : Structural analogs show IC<sub>50</sub> values comparable to ibuprofen (COX-1: 4.8 µM; COX-2: 18 µM).

-

Antioxidant activity : Scavenges DPPH radicals with EC<sub>50</sub> = 32 µM, attributed to the phenolic hydroxyl group.

Comparative Reactivity with Structural Analogs

Scientific Research Applications

(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological systems, particularly its potential as a drug candidate.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ibuprofen: A widely used NSAID with a similar structure but different functional groups.

Naproxen: Another NSAID with structural similarities.

Ketoprofen: Shares some structural features and therapeutic properties.

Uniqueness

(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is unique due to its specific chiral configuration and functional groups, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Q & A

Q. What comparative studies highlight the role of the 4-isobutylphenyl group in biological activity?

- Structure-activity relationship (SAR) : Analogues with 4-methylphenyl or 4-fluorophenyl groups show 3–5× lower COX-2 inhibition, confirming the isobutyl group’s role in hydrophobic binding .

- Molecular dynamics : 4-Isobutylphenyl enhances binding pocket occupancy (85% vs. 60% for 4-methylphenyl) in COX-2 simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.